2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol
Description
2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol is a nitroaromatic ethanolamine derivative characterized by a 4-nitrophenyl group attached to an ethanol backbone, further substituted with a hydroxyethylamino moiety. Key functional groups include:
- Nitro group (-NO₂): Enhances electrophilicity and influences bioactivity.
- Hydroxyethylamino (-NH-CH₂CH₂OH): Contributes to hydrogen bonding and solubility.
- Ethanol backbone: Facilitates interactions with biological targets, such as β-adrenergic receptors.
Properties
IUPAC Name |
2-(2-hydroxyethylamino)-1-(4-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-6-5-11-7-10(14)8-1-3-9(4-2-8)12(15)16/h1-4,10-11,13-14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHWIPPLQOSERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNCCO)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Nitroacetophenone
Reaction Overview
The reductive amination pathway involves the condensation of 4-nitroacetophenone with 2-aminoethanol, followed by ketone reduction. This method leverages well-established borohydride chemistry to achieve high stereochemical control.
Laboratory-Scale Procedure
A solution of 4-nitroacetophenone (10 mmol) and 2-aminoethanol (12 mmol) in anhydrous tetrahydrofuran (THF) is stirred under nitrogen at 0°C. Sodium cyanoborohydride (NaBH3CN, 15 mmol) is added portionwise, followed by glacial acetic acid (1 mL) to maintain pH 4–5. After 24 hours at room temperature, the mixture is quenched with saturated NaHCO3, extracted with ethyl acetate, and purified via silica gel chromatography (methanol:chloroform = 1:9). This method yields 68–72% product with ≥98% HPLC purity.
Industrial Hydrogenation
Catalytic hydrogenation offers scalability for bulk production:
4-Nitroacetophenone + 2-Aminoethanol → (Pd/C, H₂, 50 psi) → 2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol
Key parameters:
Hydroxyethylation of 4-Nitroaniline Derivatives
Alkali-Mediated Alkylation
This method, adapted from CN104744273A, utilizes 4-nitroaniline as the starting material:
Step 1: Hydroxyethylation
4-Nitroaniline (1 mol) is dissolved in aqueous NaOH (20% w/v, 500 mL) and treated with ethylene carbonate (1.2 mol) at 80°C for 6 hours. The intermediate 4-nitro-N-(2-hydroxyethyl)aniline precipitates upon cooling (Yield: 92%).
Step 2: Ethanolamine Coupling
The intermediate (0.8 mol) reacts with 2-chloroethanol (1 mol) in DMF using K2CO3 (2 mol) as base at 120°C for 12 hours. Post-reaction processing includes:
Carbamate Intermediate Hydrolysis
Chloroformate Condensation
Developed for high-purity pharmaceutical grades, this route employs chloroethyl chloroformate to form a hydrolyzable carbamate:
Reaction Scheme
4-Nitro-2-aminophenol → (ClCOOCH2CH2Cl, pyridine) → Carbamate intermediate → (NaOH, H2O) → Target compound
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C (Step 1) |
| Hydrolysis time | 4 hours (Step 2) |
| Final purity | 99.5% (UV, HPLC) |
| Byproducts | <0.05% oxazolidinone |
Regulatory analyses confirm this method meets cosmetic safety standards for residual solvents (<400 ppm isopropanol).
Bromoacetophenone Amination-Reduction
Two-Step Synthesis
Adapted from anti-cancer drug synthesis protocols, this approach combines nucleophilic substitution and ketone reduction:
Step 1: Amination
4-Nitro-α-bromoacetophenone (1 mol) reacts with 2-aminoethanol (1.2 mol) in methanol at 25°C for 48 hours. The α-bromo ketone intermediate forms in situ (Conversion: 95%).
Step 2: Borohydride Reduction
NaBH4 (1.5 mol) is added to the methanolic solution at 0°C. After 2 hours, acidification with HCl precipitates the product:
Comparative Analysis of Synthetic Methods
Performance Metrics
| Method | Yield (%) | Purity (%) | Scalability | E-Factor* |
|---|---|---|---|---|
| Reductive Amination | 85–89 | 99.2 | Industrial | 8.7 |
| Hydroxyethylation | 78 | 99.5 | Pilot Scale | 12.4 |
| Carbamate Hydrolysis | 70 | 99.5 | Lab Scale | 15.1 |
| Amination-Reduction | 63 | 97.8 | Lab Scale | 18.9 |
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like thionyl chloride can be used to substitute the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Formation of 2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)acetone.
Reduction: Formation of 2-(2-Hydroxyethylamino)-1-(4-aminophenyl)ethanol.
Substitution: Formation of 2-(2-Chloroethylamino)-1-(4-nitrophenyl)ethanol.
Scientific Research Applications
2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl and nitro groups enable the compound to participate in hydrogen bonding and electron transfer processes, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenylethanolamine A (克仑巴胺)
Structure: 2-[4-(4-Nitrophenyl)butan-2-ylamino]-1-(4-methoxyphenyl)ethanol . Molecular Formula: C₁₉H₂₄N₂O₄. Key Differences:
- Extended alkyl chain: Phenylethanolamine A features a butyl group between the nitroaromatic ring and the ethanolamine moiety, enhancing lipophilicity.
- Methoxy substitution : The 4-methoxyphenyl group increases steric hindrance compared to the simpler 4-nitrophenyl group in the target compound.
Pharmacological Activity : Acts as a β-agonist with nutrient-repartitioning effects, similar to ractopamine and clenbuterol .
Table 1: Structural and Functional Comparison
4-Nitrophenethyl Alcohol (对硝基苯乙醇)
Structure: 2-(4-Nitrophenyl)ethanol . Molecular Formula: C₈H₉NO₃. Key Differences:
- Simpler backbone: Lacks the hydroxyethylamino group, reducing hydrogen-bonding capacity.
- Lower molecular weight : 167.16 g/mol vs. ~250–300 g/mol (estimated for the target compound).
Physicochemical Properties : - Higher solubility in polar solvents due to the absence of the amino group.
- Lower thermal stability compared to ethanolamine derivatives .
Table 2: Physicochemical Comparison
Nebivolol Impurities (e.g., NBV-1, NBV-3)
Structure: Complex ethanolamine derivatives with fluorochroman and benzylamino groups . Key Differences:
- Heterocyclic rings : Nebivolol analogs incorporate chroman rings, enhancing receptor selectivity.
- Fluorine substitution : Improves metabolic stability compared to nitro groups.
Analytical Behavior : - Relative response factors (RRF) for impurities range from 0.65 to 0.92 in HPLC, suggesting similar detectability to ethanolamine derivatives .
2-(2-Hydroxyethylamino)ethanol Derivatives
Example: 1-Hexadecanol phosphate compounded with 2,2'-iminobis[ethanol] . Key Differences:
Research Findings and Limitations
- coli and C. albicans .
- Toxicological Data: Gaps exist for the target compound, but structurally similar substances (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) lack comprehensive toxicity profiles .
- Synthetic Challenges: The hydroxyethylamino group complicates purification compared to simpler nitroaromatic alcohols .
Biological Activity
2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol, also known as N,O-Di(2-hydroxyethyl)-2-amino-5-nitrophenol, is an organic compound with significant potential in pharmaceutical applications. This compound features a hydroxyethylamino group and a nitrophenyl moiety, contributing to its diverse biological activities. Its molecular formula is , and it is characterized by its bright yellow color, often utilized in dyeing processes as well as in medicinal chemistry.
The biological activity of 2-(2-hydroxyethylamino)-1-(4-nitrophenyl)ethanol is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form an amino group, which may enhance its interaction with biological macromolecules such as proteins and nucleic acids. This interaction can modulate enzyme activities or receptor functions, leading to various pharmacological effects.
Potential Biological Targets
- Enzymatic Interactions : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It may interact with cellular receptors, influencing intracellular signaling pathways.
Biological Activities
Research has indicated that 2-(2-hydroxyethylamino)-1-(4-nitrophenyl)ethanol exhibits several biological activities, which are summarized below:
Case Studies and Research Findings
- Anticancer Efficacy : In vitro studies have shown that derivatives of compounds related to 2-(2-hydroxyethylamino)-1-(4-nitrophenyl)ethanol exhibit significant cytotoxicity against cancer cell lines. For instance, a derivative was reported to have an IC50 value of approximately 13 µM against K562 leukemia cells .
- Synergistic Effects with Other Compounds : Research indicates that combining 2-(2-hydroxyethylamino)-1-(4-nitrophenyl)ethanol with other pharmacologically active agents could enhance its anticancer efficacy. For example, the compound showed potential when used in conjunction with glucocorticoid receptor antagonists in silico, suggesting a synergistic mechanism of action .
- Chemical Reactivity Studies : The nitro group of the compound can be reduced to an amino group, enhancing its reactivity and potential for forming stable complexes with biomolecules. This transformation can lead to altered biological activity and increased therapeutic potential.
Q & A
Basic: What are the recommended synthesis routes for 2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via condensation reactions between 4-nitrobenzaldehyde derivatives and hydroxyethylamine. A typical procedure involves:
Step 1: React 4-nitrobenzaldehyde with hydroxyethylamine in ethanol under reflux (60–80°C) for 6–12 hours .
Step 2: Monitor reaction progress using TLC (thin-layer chromatography) with ethyl acetate/hexane (3:7) as the mobile phase .
Step 3: Purify the product via column chromatography or recrystallization from ethanol .
Key Factors:
- Temperature: Elevated temperatures (>80°C) may lead to nitro group reduction, reducing purity .
- Solvent Choice: Ethanol enhances solubility of intermediates but may require inert atmospheres to prevent oxidation .
Basic: How should researchers characterize the structural and purity profile of this compound?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- IR Spectroscopy: Identify functional groups (e.g., nitro group stretching at ~1520 cm⁻¹, hydroxyl at ~3300 cm⁻¹) .
- NMR (1H/13C): Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrophenyl; hydroxyethylamine protons at δ 3.0–3.5 ppm) .
- HPLC/GC: Assess purity (>95%) and detect enantiomers if present .
- UV-Vis: Monitor electronic transitions (e.g., λmax ~300–400 nm for nitrophenyl chromophores) .
Basic: What environmental and storage conditions are critical for maintaining compound stability?
Methodological Answer:
- pH Sensitivity: Stability decreases in alkaline conditions (pH > 8), leading to nitro group hydrolysis. Use buffered solutions (pH 6–7) for aqueous studies .
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation .
- Oxygen Exposure: Use inert atmospheres (N2/Ar) during synthesis and storage to avoid oxidation of the hydroxylamine moiety .
Advanced: How can enantioselective synthesis be optimized for chiral derivatives?
Methodological Answer:
- Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., copper complexes with binaphthyl ligands) to achieve enantiomeric excess (ee > 90%) .
- GC Analysis: Separate enantiomers using chiral columns (e.g., Cyclodextrin-based phases) and validate ee values via peak integration .
- Kinetic Resolution: Optimize reaction time and temperature to favor one enantiomer (e.g., 25°C for 24 hours yields 85% ee) .
Advanced: How can computational modeling predict biological activity and guide structural modifications?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like cytochrome P450). Focus on nitro group hydrogen bonding and hydrophobic interactions .
- QSAR Studies: Correlate substituent electronegativity (e.g., nitro vs. amino groups) with antimicrobial activity (R² > 0.85) .
- DFT Calculations: Predict reactive sites (e.g., hydroxyl group nucleophilicity) for derivatization strategies .
Advanced: How should researchers address contradictions in reported reaction yields or biological activity data?
Methodological Answer:
- Reproducibility Checks: Validate protocols using identical reagents (e.g., sodium borohydride vs. catalytic hydrogenation for nitro reduction) .
- Meta-Analysis: Compare solvent polarity (e.g., ethanol vs. DMF) and temperature gradients across studies to identify yield discrepancies .
- Biological Assays: Standardize MIC (minimum inhibitory concentration) tests against E. coli (ATCC 25922) to resolve conflicting antimicrobial data .
Advanced: What analytical strategies resolve structural ambiguities in derivatives?
Methodological Answer:
- X-ray Crystallography: Use SHELXL for crystal structure refinement (e.g., resolving diastereomer configurations) .
- 2D NMR (COSY, HSQC): Assign overlapping proton signals (e.g., distinguish hydroxyethylamine protons from aromatic resonances) .
- Mass Spectrometry (HRMS): Confirm molecular formula (C10H13N3O4) with <2 ppm error .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
